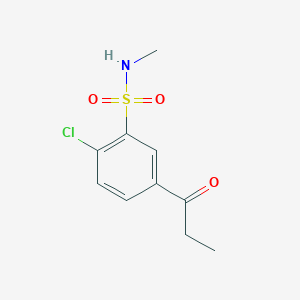

2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-methyl-5-propanoylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-3-9(13)7-4-5-8(11)10(6-7)16(14,15)12-2/h4-6,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGDQLWDZVGXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide typically involves multiple steps:

Chlorination: The starting material, benzene, undergoes chlorination to introduce the chlorine atom at the desired position.

Sulfonation: The chlorinated benzene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

N-Methylation: The sulfonamide derivative is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.

Propanoylation: Finally, the methylated sulfonamide is acylated with propanoyl chloride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide serves as a precursor for synthesizing various pharmacologically active compounds. Its sulfonamide moiety is particularly useful in developing antibacterial and antifungal agents. Research indicates that compounds derived from this molecule exhibit significant biological activity against several pathogens.

Biological Studies

The compound is extensively studied for its enzyme inhibition properties. It interacts with specific proteins and enzymes, making it valuable for understanding enzyme mechanisms and protein binding dynamics. This characteristic is crucial for drug development, especially in targeting diseases related to enzyme dysregulation.

Industrial Applications

In addition to its medicinal uses, this compound is employed in the synthesis of dyes, pigments, and polymers. Its reactive functional groups facilitate various chemical reactions, making it suitable for producing specialty chemicals.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results demonstrated significant activity with minimal inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. Results indicated substantial inhibition, suggesting potential therapeutic applications in treating inflammatory diseases.

Data Summary Table

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antibacterial | This compound | TBD | Effective against multiple strains |

| Enzyme Inhibition | Various sulfonamides | Significant inhibition | Potential use in inflammatory diseases |

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid, allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-methylbenzenesulfonamide

- N-methyl-5-propanoylbenzenesulfonamide

- 2-chloro-5-propanoylbenzenesulfonamide

Uniqueness

2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions. The propanoyl group provides additional sites for chemical modification, expanding its utility in synthetic chemistry.

Biological Activity

2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is a sulfonamide derivative with notable biological activity. Its structure, characterized by the presence of a chloro group, a methyl group, and a propanoyl moiety, suggests potential interactions with various biological targets. This article reviews its biological activities, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 59814-34-5

- Molecular Formula : C12H14ClN1O3S

Biological Activity

The compound exhibits a range of biological activities, particularly in antimicrobial and antidiabetic applications. Its efficacy is attributed to its ability to interact with specific enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. The compound's mechanism involves interference with bacterial enzyme activity, which is critical for their survival and replication.

Antidiabetic Potential

In studies focused on diabetes management, this compound has been evaluated for its ability to inhibit enzymes such as α-glucosidase and α-amylase. These enzymes play crucial roles in carbohydrate metabolism. The inhibition leads to reduced glucose absorption, thereby lowering blood sugar levels.

The biological activity of this compound can be explained through its interaction with target proteins:

- Enzyme Inhibition : The compound binds to the active sites of enzymes like α-glucosidase and α-amylase, preventing substrate access.

- Hydrogen Bonding : Structural studies show that the sulfonamide group forms hydrogen bonds with amino acid residues in enzyme active sites, stabilizing the binding interaction.

- Hydrophobic Interactions : The aromatic portions of the molecule engage in hydrophobic interactions, enhancing binding affinity.

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

- Antimicrobial Efficacy :

- A study demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Antidiabetic Activity :

- In vitro assays revealed that the compound significantly inhibited α-glucosidase activity with an IC50 value comparable to standard antidiabetic drugs. Molecular docking studies indicated favorable binding conformations within the enzyme's active site.

Comparative Analysis

| Property | This compound | Other Sulfonamides |

|---|---|---|

| Antimicrobial Activity | Effective against E. coli, S. aureus | Varies by structure |

| Antidiabetic Activity | Strong α-glucosidase inhibitor | Some exhibit similar effects |

| Mechanism | Enzyme inhibition via binding | Varies; often involves similar mechanisms |

Q & A

Q. Q1. What synthetic routes are commonly employed for preparing 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonylation of a substituted aniline precursor. For example, reacting 5-amino-2-chloro-N-methylbenzamide with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate, followed by coupling with propanoyl chloride in dichloromethane (DCM) using triethylamine as a base . Yield optimization requires strict moisture control (anhydrous DCM), stoichiometric excess of sulfonating agents (1.2–1.5 equivalents), and stepwise purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Typical yields range from 60–75%, with impurities arising from incomplete sulfonylation or hydrolysis of the sulfonyl chloride group .

Q. Q2. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-UV/HRMS : Use a C18 column (e.g., Agilent Zorbax Eclipse Plus) with acetonitrile/water (0.1% formic acid) gradient elution. Retention time and high-resolution mass spectrometry (HRMS) confirm molecular ion [M+H]⁺ .

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to verify substituent positions. Key signals include the sulfonamide NH (~10 ppm, broad singlet) and methyl groups on the propanoyl moiety (~2.5 ppm) .

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for chiral analogs .

Q. Q3. How should researchers handle and store this compound to prevent degradation?

Methodological Answer: Store in amber vials under inert gas (argon) at –20°C to minimize hydrolysis of the sulfonamide group. Avoid prolonged exposure to light or humidity. For dissolution, use aprotic solvents like DMSO or DCM. Hazardous byproducts (e.g., chlorinated intermediates) require fume hood use and waste neutralization protocols .

Advanced Research Questions

Q. Q4. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX). Focus on the sulfonamide’s sulfonyl group binding to zinc ions in enzymatic active sites .

- QSAR Studies : Correlate electronic parameters (Hammett σ) of substituents (e.g., chloro, methyl) with IC₅₀ values. Meta-substituted electron-withdrawing groups often enhance binding affinity .

Q. Q5. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardized Assays : Replicate assays under controlled conditions (e.g., pH 7.4 PBS buffer, 37°C) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence potency. For instance, N-demethylation of the methyl group can alter pharmacokinetics .

Q. Q6. How can regioselective functionalization be achieved at the benzene ring?

Methodological Answer:

- Directed Ortho-Metalation : Use a tert-butoxycarbonyl (Boc) protecting group on the sulfonamide nitrogen to direct lithiation at the 5-position. Subsequent quenching with electrophiles (e.g., propanoyl chloride) enables regioselective derivatization .

- Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at the 5-chloro position require Pd(PPh₃)₄ catalyst and K₂CO₃ base in toluene/water (3:1) at 80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.